Gln-Glu
Overview
Description
Gln-Glu refers to a dipeptide composed of the amino acids glutamine (Gln) and glutamate (Glu). This dipeptide is involved in various biochemical processes, including protein synthesis and nitrogen metabolism. Glutamine synthetase (GS) is a key enzyme that catalyzes the ATP-dependent conversion of Glu and ammonia into Gln, playing a crucial role in the nitrogen assimilation pathways of both prokaryotes and eukaryotes .
Synthesis Analysis
Glutamine synthetase is encoded by the glnA gene and is subject to complex regulation involving multiple genes and environmental factors. In Escherichia coli, mutations in the glnA region can lead to different phenotypes, with some unable to synthesize GS under any conditions, while others produce GS at low levels regardless of growth conditions. This suggests the presence of regulatory genes, such as glnG, which are involved in both the activation and repression of GS synthesis . Similarly, in Salmonella, the glnF gene product is required for the synthesis of GS, indicating the involvement of regulatory factors beyond the structural gene .
Molecular Structure Analysis
The three-dimensional structure of GS varies among different types. For instance, the type III GS from Bacteroides fragilis (GlnN) has a dodecameric structure with a 6-fold dihedral space group symmetry, which is different from the type I GS structures known from other organisms. Despite low sequence identity, the overall molecular geometry and the alpha/beta barrel fold active site are conserved across different types of GS .
Chemical Reactions Analysis
The reaction mechanism of GS involves the condensation of Glu and ammonia in the presence of ATP to form Gln, ADP, and inorganic phosphate. Crystal structures of GS from Salmonella typhimurium complexed with substrates, transition-state analogues, and products have provided insights into the enzyme's active site interactions and conformational changes during the reaction. These structures have led to a proposed enzymatic mechanism for glutamine synthesis .
Physical and Chemical Properties Analysis
GS is a central enzyme in nitrogen metabolism and is involved in the assimilation of ammonium and the biosynthesis of glutamine. Its activity is essential for the synthesis of this amino acid and for the detoxification of ammonium. In Arabidopsis, the cytosolic GS GLN1;2 plays a significant role in plant growth and ammonium homeostasis, especially when nitrate supply is not limiting. Mutants lacking functional GLN1;2 show impaired growth and altered nitrogen assimilation under high nitrate conditions . In cyanobacteria, the glnN gene encodes a new type of GS that supports nitrogen assimilation and is regulated at the transcriptional level in response to nitrogen availability .
Case Studies
In Aspergillus nidulans, the glnA gene encoding GS is essential for glutamine synthesis, and its inactivation results in a glutamine requirement. This study highlights the importance of GS in nitrogen metabolite repression and the role of glutamine as a key effector . Another case study involves the marine cyanobacterium Trichodesmium thiebautii, where diel variability in the transcription of the glnA gene correlates with nitrogen fixation rates and cellular nitrogen assimilation processes .
Scientific Research Applications
Role in Central Nervous System
Glutamine (Gln) and glutamic acid (Glu) play vital roles in the mammalian central nervous system. Their equilibrium is crucial for normal brain function and is often disturbed in various conditions like mental illness, tumors, and neurodegeneration. Research has increasingly focused on quantifying Glu and Gln in the human brain to understand these conditions better (Ramadan, Lin, & Stanwell, 2013).
Cancer Cell Metabolism
In cancer cells, particularly glioblastoma, Gln contributes significantly to cellular metabolism. It balances the carbon and nitrogen requirements and supports growth even when Gln levels are restricted. This process involves the conversion of Glu to Gln, which fuels de novo purine biosynthesis, a critical pathway for cancer cell survival (Tardito et al., 2015).
Neurotransmission and Epilepsy
Gln is a precursor for neurotransmitters like glutamate and γ-aminobutyric acid (GABA), playing a role in conditions such as epilepsy. Its concentration and role in epileptic tissue are subjects of ongoing research, providing insights into the mechanisms of epileptiform discharges and potential therapeutic targets (Sandow et al., 2009).
Analytical Chemistry and Brain Research
In analytical chemistry, the optimization of methods for detecting Gln is critical for understanding its role in the brain, especially under conditions like glucose deprivation. Advanced techniques have been developed to enhance the sensitivity and accuracy of Gln measurement, which is essential for brain research (Bheemanapally, Ibrahim, & Briski, 2020).
Role in Cancer Treatment
Dietary Gln has been studied in the context of cancer treatment, particularly in breast cancer. It influences tumor glutathione levels and apoptosis-related proteins, suggesting that dietary Gln can impact tumor development and may have therapeutic potential (Todorova et al., 2004).
Glutamine in CNS: Function and Dysfunction
Gln is abundant in the CNS, involved in neurotransmitter synthesis and energy metabolism. Its regulation is crucial for both normal brain function and in pathological conditions, such as hyperammonemia and brain edema, associated with acute liver failure (Albrecht et al., 2007).
Glutamine as an Apoptotic Modulator
Gln's role extends beyond its anabolic functions; it modulates stress and apoptotic responses in cells. This property is particularly relevant in critical illnesses and cancer, where cellular survival and gene expression are influenced by Gln availability (Fuchs & Bode, 2006).
Nutritional and Metabolic Roles in Sports
Gln and Glu are crucial in metabolism and immune responses, particularly in athletes. Their levels are affected by physical activity, and supplementation can influence immune function and athletic performance (Slivin et al., 2022).
Impact on Animal Health
In veterinary science, supplementation with Gln and Glu affects blood indices and biomarkers in horses, indicating its potential in improving the health and performance of athletic animals (Manso et al., 2015).
Fish Nutrition and Metabolism
Gln and Glu are key amino acids in fish, playing roles in growth, immune responses, and overall health. Their supplementation in aquaculture can enhance growth and health of farmed fish, indicating a shift in the understanding of aquatic animal nutrition (Li, Zheng, & Wu, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFCNWTMWOOJJ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309175 | |
Record name | L-Glutaminyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutaminylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gln-Glu | |
CAS RN |
88830-90-4 | |
Record name | L-Glutaminyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88830-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutaminyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutaminylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.